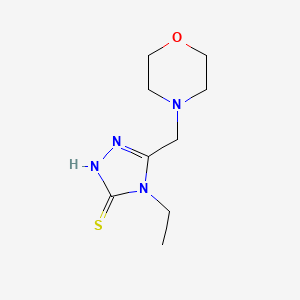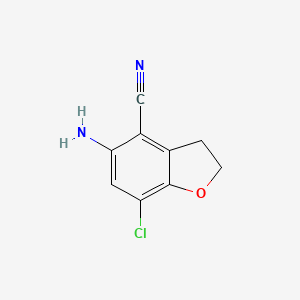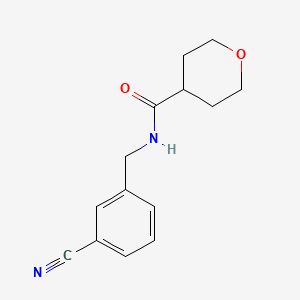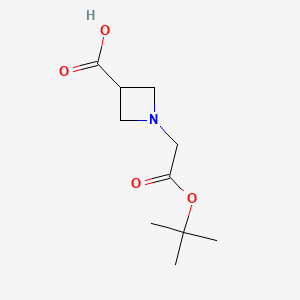![molecular formula C14H19BrOZn B14895210 4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its utility in various cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the cyclohexanemethoxy group provides unique steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(Cyclohexanemethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Cyclohexanemethoxy)methyl]bromobenzene+Zn→4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of automated systems helps in maintaining the inert atmosphere and efficient mixing of reactants.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Morpholino)methyl]phenylzinc iodide: Another organozinc reagent with similar reactivity but different steric and electronic properties.
Phenylzinc bromide: A simpler organozinc reagent used in similar cross-coupling reactions.
Uniqueness
4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide is unique due to the presence of the cyclohexanemethoxy group, which provides distinct steric and electronic effects. This makes it particularly useful in the synthesis of complex molecules where selective reactivity is required.
Properties
Molecular Formula |
C14H19BrOZn |
|---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
bromozinc(1+);cyclohexylmethoxymethylbenzene |
InChI |
InChI=1S/C14H19O.BrH.Zn/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;;/h5-6,9-10,13H,1,3-4,7-8,11-12H2;1H;/q-1;;+2/p-1 |
InChI Key |
CYBUAQNJZWXIHS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)COCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


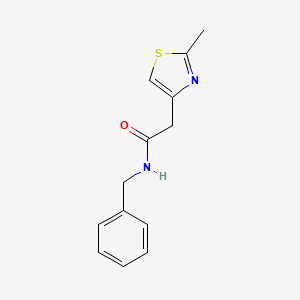
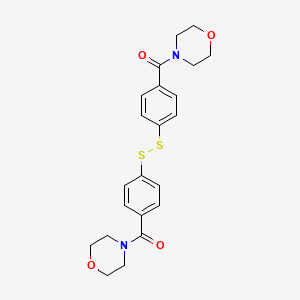
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
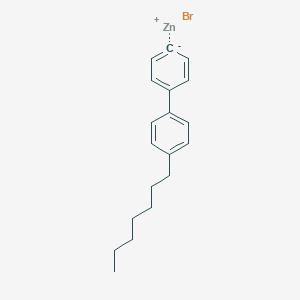
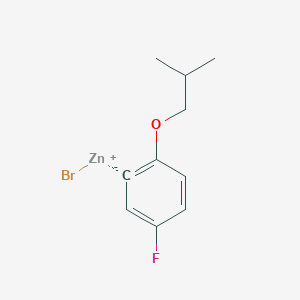
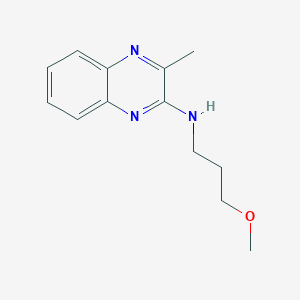

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
